molecular formula C28H28N2O11 B601128 SN38葡萄糖醛酸苷 CAS No. 121080-63-5

SN38葡萄糖醛酸苷

货号 B601128
CAS 编号: 121080-63-5
分子量: 568.54
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SN-38 Glucuronide is a phase II metabolite of irinotecan . It is formed via glucuronidation of the irinotecan phase I metabolite SN-38 by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 . Irinotecan (CPT-11) is chemotherapy used mainly in the metastatic colorectal cancer .


Synthesis Analysis

Glucuronidation of SN-38 serves as an important metabolic pathway in determining the toxic effects of irinotecan . The role of UDP-glucuronosyltransferases (UGT) 1A9 in SN-38 glucuronidation pathway is very confusing .


Molecular Structure Analysis

The molecular formula of SN38 glucuronide is C28H28N2O11 . Its average mass is 568.529 Da and its monoisotopic mass is 568.169312 Da .


Chemical Reactions Analysis

SN-38 Glucuronide is formed via glucuronidation of the irinotecan phase I metabolite SN-38 by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 .


Physical And Chemical Properties Analysis

The density of SN38 glucuronide is 1.7±0.1 g/cm3 . Its boiling point is 1019.7±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 156.0±3.0 kJ/mol . The flash point is 570.5±34.3 °C . The index of refraction is 1.746 .

科学研究应用

Cancer Treatment Efficacy

SN-38 Glucuronide is an active metabolite of the chemotherapeutic agent irinotecan, used in the treatment of various cancers. It is significantly more potent than its parent compound and plays a crucial role in the efficacy of cancer treatment regimens . Studies have shown that SN-38 Glucuronide can inhibit cancer cell proliferation and induce cell death, making it a critical component in the therapeutic arsenal against cancer .

Pharmacokinetics and Personalized Medicine

The pharmacokinetic profile of SN-38 Glucuronide is essential for personalized medicine approaches in colorectal cancer patients. By understanding its metabolism, clinicians can tailor irinotecan dosing to optimize therapeutic outcomes and minimize adverse effects . This personalized approach can lead to more effective and safer cancer treatment protocols.

Drug Metabolism and Toxicology

Glucuronidation of SN-38 by UDP-glucuronosyltransferases (UGTs) is a key metabolic pathway that determines the toxic effects of irinotecan. The modulation of this pathway can significantly impact the safety profile of irinotecan-based therapies, potentially reducing life-threatening gastrointestinal toxicities associated with the medication .

Biochemical Pathway Elucidation

Research into the biochemical pathways of SN-38 Glucuronide has provided insights into the role of UGT1A9 in its glucuronidation process. Understanding these pathways is crucial for developing strategies to modulate drug metabolism and enhance the therapeutic index of irinotecan .

Clinical Trial Design and Drug Interactions

In clinical trials, the interaction between SN-38 Glucuronide and other drugs, such as gefitinib, has been studied to predict and manage potential increases in clinical toxicity due to drug interactions. These studies are vital for designing safe and effective combination therapies involving irinotecan .

Medicinal Chemistry and Drug Development

The medicinal chemistry of SN-38 Glucuronide involves exploring its structure-activity relationship and developing analogs with improved pharmacological properties. Research in this field aims to create new anticancer agents with enhanced potency and reduced side effects .

安全和危害

SN-38 Glucuronide is toxic . It contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes .

未来方向

A smart stimuli-responsive SN38 prodrug nanoassembly for efficient cancer therapy has been reported . First, SN38 was conjugated with an endogenous lipid, cholesterol (CST), via a redox dual-responsive disulfide bond (namely SN38-SS-CST). The prodrug self-assembled into uniform prodrug nanoassemblies with good colloidal stability and ultrahigh drug loading . SN38-SS-CST NPs released sufficient SN38 in the redox environments of tumor cells but remained intact in normal tissues . Finally, SN38-SS-CST NPs potently inhibited the growth of colon cancer without causing systemic toxicity, thus indicating their promise as a translational chemotherapeutic nanomedicine .

属性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O11/c1-3-12-13-7-11(40-26-22(33)20(31)21(32)23(41-26)25(35)36)5-6-17(13)29-19-14(12)9-30-18(19)8-16-15(24(30)34)10-39-27(37)28(16,38)4-2/h5-8,20-23,26,31-33,38H,3-4,9-10H2,1-2H3,(H,35,36)/t20-,21-,22+,23-,26+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJQVDUAKDRWTA-CAYKMONMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043702
Record name SN38 glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SN38 glucuronide

CAS RN

121080-63-5
Record name SN-38G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SN38 glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SN-38G
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3XLA2EX2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How is SN-38 glucuronide formed in the body?

A1: Irinotecan is first converted to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), primarily by carboxylesterases in the liver. [] SN-38 is then glucuronidated by the enzyme uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) in the liver to form SN-38 glucuronide. [, ]

Q2: What is the primary role of SN-38 glucuronidation?

A2: Glucuronidation of SN-38 to SN-38 glucuronide is a major detoxification pathway. [, ] SN-38G is significantly less potent than SN-38 and is more readily excreted from the body. []

Q3: How does SN-38 glucuronide contribute to irinotecan's side effects?

A3: While SN-38G is relatively inactive, it can be deconjugated back to SN-38 in the intestines by bacterial β-glucuronidase. [, , , ] This regenerated SN-38 can cause damage to the intestinal mucosa, contributing to irinotecan's dose-limiting toxicity of delayed-onset diarrhea. [, , , ]

Q4: How is SN-38 glucuronide eliminated from the body?

A4: SN-38G is actively secreted into the bile by a canalicular multispecific organic anion transporter, followed by elimination primarily through feces. []

Q5: What factors influence the pharmacokinetics of SN-38 glucuronide?

A5: Factors such as UGT1A1 activity, ABCG2 transporter function, and the presence of interacting drugs can significantly impact SN-38G pharmacokinetics. [, , ]

Q6: How does UGT1A1 polymorphism affect SN-38 glucuronide levels and irinotecan toxicity?

A6: Polymorphisms in the UGT1A1 gene, particularly the UGT1A128 and UGT1A16 alleles, can lead to reduced UGT1A1 enzyme activity. [, , , , ] This reduced activity results in lower SN-38G formation, increased exposure to active SN-38, and a higher risk of irinotecan-induced toxicity, particularly severe diarrhea and neutropenia. [, , , , ]

Q7: Can UGT1A1 genotype be used to personalize irinotecan therapy?

A7: Yes, UGT1A1 genotyping is being explored as a tool to identify patients at increased risk of irinotecan toxicity. [, , ] This information could facilitate personalized dosing strategies, potentially improving the safety and efficacy of irinotecan treatment. [, , ]

Q8: How do other medications affect SN-38 glucuronidation?

A8: Certain medications, such as ketoconazole, can inhibit UGT1A1 activity, leading to reduced SN-38 glucuronidation and potentially increased irinotecan toxicity. [, ] Conversely, some drugs may induce UGT1A1 activity, altering SN-38G levels and potentially impacting irinotecan efficacy. []

Q9: What methods are used to measure SN-38 glucuronide levels?

A9: High-performance liquid chromatography (HPLC) is commonly employed to determine SN-38G concentrations in biological samples. [, , , ] This allows for the quantification of SN-38G and the assessment of irinotecan pharmacokinetics.

Q10: What are the future directions for research on SN-38 glucuronide?

A10: Further research is needed to:

  • Develop and validate reliable biomarkers to predict irinotecan-induced gastrointestinal toxicity. [, ]
  • Explore strategies to modulate SN-38 glucuronidation and improve the therapeutic index of irinotecan, such as the use of specific enzyme inhibitors or inducers. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。